![molecular formula C14H13N3O2 B1192630 Desmethyl-HD-800](/img/no-structure.png)
Desmethyl-HD-800
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Overview
Description
Desmethyl-HD-800 is a PET precursor of preparing radiolabel [11C]HD-800, a high affinity brain penetrant PET tracer for imaging microtubules.
Scientific Research Applications
Application in PET Imaging of Microtubules
Desmethyl-HD-800, specifically in its radiolabeled form [11C]HD-800, demonstrates significant potential in positron emission tomography (PET) imaging for the in vivo quantification of microtubules in the brain. Microtubules are abundant in the cytoskeleton, and their dysfunction is linked to various neurodegenerative disorders and brain injuries. [11C]HD-800, as a high-affinity and selective colchicine site tubuline inhibitor, can penetrate the blood-brain barrier and retain in the brain, indicating its suitability as a PET ligand for microtubule imaging (Sai et al., 2018).
Applications in Green Chemistry
While direct research on Desmethyl-HD-800 in green chemistry is limited, it is noteworthy to consider the broader context of deep eutectic solvents (DESs), a category to which Desmethyl-HD-800 could potentially belong. DESs, including hydrophobic DESs (HDESs), have been recognized for their applications in diverse fields like food safety, environmental protection, biocatalysis, and material modification due to their sustainable and environmentally friendly properties (Cao & Su, 2021).
Role in Desulfurization Processes
In the context of fuel refinement and pollution control, deep eutectic solvents, potentially including derivatives like Desmethyl-HD-800, play a significant role. They have been explored for their efficiency in the desulfurization process, offering an alternative to traditional methods with potentially lower toxicity and environmental impact (Chandran et al., 2019).
Potential in Biomonitoring
While not directly linked to Desmethyl-HD-800, the development of immunoassays for biomonitoring exposure to related compounds, such as hexamethylene diisocyanate, suggests potential areas where Desmethyl-HD-800 could be relevant. Such applications could involve occupational safety and health monitoring (Lemus et al., 2001).
properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.28 |
IUPAC Name |
4-(Methyl(5-methylfuro[2,3-d]pyrimidin-4-yl)amino)phenol |
InChI |
InChI=1S/C14H13N3O2/c1-9-7-19-14-12(9)13(15-8-16-14)17(2)10-3-5-11(18)6-4-10/h3-8,18H,1-2H3 |
InChI Key |
BFHWLLKPJGZILN-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(N(C)C2=C3C(OC=C3C)=NC=N2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Desmethyl-HD-800; Desmethyl-HD800; Desmethyl HD800 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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